An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)boronic acid
An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)boronic acid
Introduction: The Strategic Utility of Sterically Hindered Boronic Acids in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (4-Bromo-2,6-dimethylphenyl)boronic acid, identified by CAS Number 1160561-24-9 , has emerged as a reagent of significant interest.[1][2] Its unique structural feature—the presence of two methyl groups ortho to the boronic acid moiety—imparts considerable steric hindrance. This steric shielding is not a liability; rather, it is a strategic element that can be exploited to control reactivity and achieve selective transformations in complex molecular architectures. This guide provides an in-depth technical overview of (4-Bromo-2,6-dimethylphenyl)boronic acid, from its fundamental properties and synthesis to its application in the powerful Suzuki-Miyaura cross-coupling reaction, tailored for researchers, chemists, and drug development professionals.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. (4-Bromo-2,6-dimethylphenyl)boronic acid is a solid at room temperature with properties that make it amenable to a variety of common organic solvents.
Key Properties Overview
The key computed and predicted physicochemical properties of (4-Bromo-2,6-dimethylphenyl)boronic acid are summarized in the table below. These parameters are crucial for predicting its behavior in reaction mixtures, understanding its solubility, and developing appropriate purification methods.
| Property | Value | Source |
| CAS Number | 1160561-24-9 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |
| Molecular Weight | 228.88 g/mol | [2] |
| Exact Mass | 227.99572 u | [2] |
| Boiling Point (Predicted) | 346.7 ± 52.0 °C | [2] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Structural Rationale and Stability
The ortho-dimethyl substitution pattern is the defining feature of this molecule. This steric hindrance around the boronic acid group can influence its reactivity in cross-coupling reactions, potentially requiring more robust catalytic systems or harsher reaction conditions compared to unhindered analogues.[3][4] However, this steric bulk can also enhance the stability of the boronic acid. Boronic acids are known to be susceptible to side reactions like protodeboronation, especially under harsh conditions. The steric shielding provided by the methyl groups can mitigate such degradation pathways. Furthermore, like many boronic acids, it can exist as a mixture with its trimeric anhydride form, the boroxine.[5] The equilibrium between the monomeric acid and the trimeric boroxine is influenced by the presence of water.
Part 2: Synthesis and Purification
The preparation of arylboronic acids often relies on the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a boron electrophile. A common and effective strategy for synthesizing (4-Bromo-2,6-dimethylphenyl)boronic acid involves a lithium-halogen exchange followed by borylation.[6]
Recommended Synthetic Protocol: Lithiation-Borylation
This protocol is adapted from established procedures for structurally similar compounds and represents a robust method for laboratory-scale synthesis.[6] The starting material, 1,4-dibromo-2,6-dimethylbenzene, can be prepared via bromination of 1,3-dimethylbenzene (m-xylene).
Step 1: Preparation of the Aryllithium Intermediate The core of this synthesis is the selective bromine-lithium exchange at the 4-position. This is achieved by treating 1,4-dibromo-2,6-dimethylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures. The low temperature is critical to prevent side reactions and ensure kinetic control of the lithiation.
Step 2: Borylation and Hydrolysis The generated aryllithium species is a potent nucleophile that is immediately quenched with a trialkyl borate, typically triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.
Detailed Experimental Protocol:
-
Materials: 1,4-dibromo-2,6-dimethylbenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate, 2 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1,4-dibromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality in Experimental Design
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The use of flame-dried glassware and anhydrous solvents is non-negotiable to prevent quenching of the n-BuLi and the aryllithium intermediate.
-
Low Temperature (-78 °C): This temperature is crucial for several reasons. It ensures the kinetic regioselectivity of the lithium-halogen exchange and prevents side reactions such as the reaction of n-BuLi with the solvent (THF) or unwanted fragmentation pathways.
-
Acidic Work-up: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The premier application for (4-Bromo-2,6-dimethylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7]
The Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (4-Bromo-2,6-dimethylphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials: (4-Bromo-2,6-dimethylphenyl)boronic acid (1.2 eq), Aryl bromide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).
-
Apparatus: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate.
Procedure:
-
Setup: To the Schlenk flask, add the aryl bromide, (4-Bromo-2,6-dimethylphenyl)boronic acid, the base, and the palladium catalyst.
-
Inerting: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Part 4: Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are essential when working with (4-Bromo-2,6-dimethylphenyl)boronic acid. The primary hazards are related to skin and eye irritation.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[1]
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
-
First Aid Measures
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.[1]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere for long-term storage to prevent degradation. Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the material and its container at a licensed chemical destruction plant. Do not discharge into sewer systems.[1]
Toxicological Information: Detailed toxicological data for this specific compound is not readily available.[1] As such, it should be handled with the care afforded to all novel chemical entities, assuming potential toxicity.
References
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]
-
General experimental procedure for the Suzuki–Miyaura coupling. ElectronicsAndBooks. [Link]
-
Oka, N., et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008. [Link]
-
Jana, R., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014. [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]
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Scott, N. K., et al. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 2023. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chao, J., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 2004. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: Another Branch of Organoboron Chemistry. Organic Syntheses, 2012. [Link]
- Process for the preparation of substituted phenylboronic acids.
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